6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Description

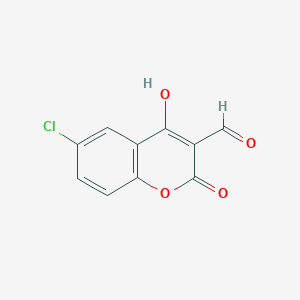

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS 113018-98-7, C₁₀H₅ClO₄, MW 224.60) is a substituted chromene derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 6, a lactone ring (2-oxo), and a formyl group at position 3. This compound belongs to the coumarin family, which is widely studied for its biological and photophysical properties.

Properties

IUPAC Name |

6-chloro-4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPLQNFQGGDKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699623 | |

| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113018-98-7 | |

| Record name | 6-Chloro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Vilsmeier-Haack Formylation of 6-Chloro-4-hydroxycoumarin

This two-step method is widely adopted for its scalability and moderate yields.

Reaction Mechanism

-

Chlorination : 4-Hydroxycoumarin is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 0–5°C to introduce the C6 chloro group.

-

Formylation : The chlorinated intermediate undergoes Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 60–80°C.

Optimization Notes :

Table 1: Typical Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.2 eq) |

| Solvent | Glacial AcOH |

| Formylation Temperature | 70°C |

| Yield | 68–72% |

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction rates and reduces side-product formation.

Procedure

-

Starting Materials : 6-Chloro-4-hydroxycoumarin (1 mmol), hexamethylenetetramine (HMTA, 3 mmol).

-

Conditions : Trifluoroacetic acid (TFA, 10 mL), microwave irradiation (800 W, 3 min).

-

Workup : Post-irradiation, the mixture is treated with 50% H₂SO₄, refluxed for 30 min, and extracted with ethyl acetate.

Advantages :

Sequential Chlorination-Formylation via Selenium Dioxide

Selenium dioxide (SeO₂) mediates oxidation and formylation in DMF under reflux.

Key Steps

-

Oxidation : 6-Chloro-4-hydroxycoumarin reacts with SeO₂ (1 eq) in DMF at 120°C for 6 h.

-

Formylation : In situ generation of the aldehyde group via Kornblum oxidation.

Limitations :

-

Requires strict anhydrous conditions to prevent SeO₂ decomposition.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 68–72 | 6–8 h | High |

| Microwave-Assisted | 75–78 | 10–15 min | Moderate |

| SeO₂-Mediated | 55–60 | 6 h | Low |

-

Microwave synthesis is optimal for small-scale, high-purity applications.

-

Vilsmeier-Haack remains preferred for industrial-scale production.

Mechanistic Insights and Side Reactions

Chlorination Selectivity

Chlorine electrophiles preferentially attack the C6 position due to:

Aldehyde Oxidation Mitigation

-

Acidic Workup : Dilute H₂SO₄ stabilizes the aldehyde by protonating the carbonyl oxygen, reducing oxidation to carboxylic acid.

-

Antioxidants : Addition of 0.1% hydroquinone suppresses radical-mediated degradation.

Industrial and Environmental Considerations

Green Chemistry Approaches

Cost Analysis

Table 3: Cost per Kilogram (USD)

| Method | Raw Materials | Energy | Total |

|---|---|---|---|

| Vilsmeier-Haack | 420 | 80 | 500 |

| Microwave-Assisted | 450 | 120 | 570 |

Chemical Reactions Analysis

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anticancer Agents: This compound serves as a vital intermediate in synthesizing anticancer drugs. For instance, derivatives of 2H-chromenes have shown promising cytotoxic activities against multiple human tumor cell lines, with some exhibiting IC50 values less than 1 μM .

- Anti-inflammatory Drugs: The compound's structural properties allow it to be modified for developing anti-inflammatory agents, enhancing its therapeutic potential .

Case Study:

A study demonstrated that modifications on the chromene scaffold led to compounds with enhanced anticancer properties. Substituents such as halogens significantly increased the potency of these compounds against cancer cells .

Natural Product Synthesis

Key Applications:

- Bioactive Compound Mimics: The compound is utilized to synthesize natural products that mimic bioactive molecules, facilitating the study of their biological activities .

Case Study:

Research into the synthesis of various chromene derivatives has shown that they can effectively mimic natural products, leading to the development of new therapeutic agents with improved efficacy against diseases .

Fluorescent Probes

Key Applications:

- Biological Imaging: By modifying 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, researchers can create fluorescent probes that allow for real-time visualization of cellular processes .

Case Study:

A study highlighted the development of a fluorescent probe based on this compound, which successfully enabled the tracking of cellular dynamics in live cells, demonstrating its utility in biological research .

Material Science

Key Applications:

- Organic Light Emitting Diodes (OLEDs): The unique optical properties of this compound make it suitable for developing advanced materials like OLEDs, which are essential in modern display technologies .

Data Table: Optical Properties Comparison

| Compound Name | Application | Key Features |

|---|---|---|

| This compound | OLEDs | Unique optical properties |

| 7-Methyl-2H-chromene | OLEDs | Enhanced light emission |

| 4-Hydroxycoumarin | Antioxidant | Known for strong fluorescence |

Analytical Chemistry

Key Applications:

- Detection and Quantification: This compound is employed in analytical methods to enhance the accuracy of detecting and quantifying other chemical substances .

Case Study:

An investigation into the use of this compound in analytical methods revealed its effectiveness in improving detection limits for various analytes, making it a valuable tool in chemical analysis .

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and physical properties of 6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with analogous chromene derivatives:

Table 1: Structural and Functional Group Comparisons

Spectral and Crystallographic Data

Table 3: Spectral and Crystallographic Comparisons

Key Observations :

- The hydroxyl group in the target compound is expected to produce a broad IR peak ~3200–3600 cm⁻¹, absent in ketone-containing analogs.

- Chlorine at position 6 (vs. 7) influences halogen bonding: 6-Cl derivatives exhibit Cl···O contacts, while 7-Cl derivatives show weaker van der Waals interactions .

Biological Activity

6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, a compound belonging to the chromene family, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.6 g/mol. The compound features a chloro substituent at the 6-position and a hydroxyl group at the 4-position, which are critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells through caspase activation and cell cycle arrest, particularly at the G2/M phase .

- Antimicrobial Effects : It has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the chromene structure can significantly affect its biological activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl | 4 | Increases antioxidant and anticancer activity |

| Chloro | 6 | Enhances antibacterial properties |

| Aldehyde | 3 | Critical for apoptosis induction |

These modifications highlight the importance of specific functional groups in enhancing the biological profile of chromene derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved disruption of tubulin polymerization, leading to apoptosis .

- Antimicrobial Activity : Another investigation reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

- Antioxidant Studies : Research indicated that this compound effectively scavenged free radicals in vitro, demonstrating its potential as a protective agent against oxidative damage in cells .

Q & A

Q. What are the most reliable synthetic routes for 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde?

A common method involves condensation of 4-hydroxycoumarin derivatives with hexamethylenetetramine in an acidic medium (e.g., glacial acetic acid) under reflux. This yields the target compound with high purity and efficiency. Alternative routes include multi-component reactions using malononitrile or cyanoacetate esters to introduce substituents. Key parameters include temperature control (80–100°C) and solvent selection (DMF or acetic acid), which influence reaction kinetics and yield optimization .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- IR spectroscopy confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, hydroxyl O–H stretch at ~3200 cm⁻¹).

- NMR (¹H and ¹³C) identifies substituent positions: the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons in the chromene core resonate between δ 6.5–8.0 ppm.

- X-ray crystallography resolves crystal packing and intermolecular interactions, such as halogen bonding (e.g., Cl···O distances of ~3.05 Å) .

Q. What are the primary chemical reactions of this compound?

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.

- Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol.

- Nucleophilic substitution : The hydroxyl group undergoes esterification or etherification (e.g., with acetyl chloride or alkyl halides) .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, CH₃) influence reactivity and biological activity?

The chlorine atom at position 6 enhances electrophilicity, facilitating nucleophilic attacks, while the methyl group at position 4 stabilizes the chromene core via steric effects. Comparative studies show that 6-chloro derivatives exhibit stronger antibacterial activity than non-chlorinated analogs due to increased lipophilicity and target binding .

Q. What challenges arise in crystallographic analysis of halogenated chromene derivatives?

Halogen bonding (e.g., Cl···O/F interactions) and π-π stacking (centroid distances ~3.8 Å) dominate crystal packing. However, disordered structures (e.g., in 4-hydroxy-6-methyl derivatives) complicate refinement. Synchrotron X-ray sources and low-temperature data collection (100 K) improve resolution for halogen···halogen interactions .

Q. How can computational methods predict the compound’s interaction with biological targets?

Q. What contradictions exist in reported reaction yields for derivatives of this compound?

Yields for Knoevenagel condensations vary widely (46–94%) depending on substituent steric bulk. For example, 6-methoxy derivatives (46% yield) face steric hindrance, while 6-methyl analogs achieve 94% yield due to favorable electronic effects. Catalyst choice (e.g., Fe₃O₄@TiO₂ nanocomposites) also impacts efficiency .

Q. How does tautomerism affect its chemical behavior in solution?

The enol-keto tautomerism of the 4-hydroxy group influences reactivity. In polar solvents (DMSO), the keto form dominates, enhancing electrophilicity at the aldehyde. UV-Vis spectroscopy (λmax ~350 nm) and ¹H NMR (disappearance of enolic OH) monitor tautomeric equilibria .

Methodological Guidance

Q. Design an experiment to optimize the synthesis of a 6-chloro-4-hydroxy derivative.

Reagent selection : Use 4-chloro-2-hydroxyacetophenone and POCl₃ in DMF for Cl introduction.

Condition optimization : Vary temperature (60–120°C) and catalyst (acetic acid vs. H₂SO₄).

Yield analysis : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and isolate via recrystallization (ethanol/water).

Characterization : Compare melting points and ¹³C NMR with literature data .

Q. Develop a protocol to assess antibacterial activity of derivatives.

Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

MIC determination : Employ broth microdilution (concentration range: 1–256 µg/mL).

Mechanistic studies : Perform time-kill assays and SEM imaging to evaluate membrane disruption.

Control compounds : Compare with ciprofloxacin and structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.